molecular formula C9H17N3 B13069324 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13069324
M. Wt: 167.25 g/mol
InChI Key: GVJPKKZROOQJGZ-UHFFFAOYSA-N
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Description

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C12H21N3. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of this compound with hydrazine hydrate in the presence of acetic acid can yield the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazole N-oxides, while substitution reactions can produce various alkyl or acyl-substituted pyrazoles.

Scientific Research Applications

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazole
  • 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol
  • 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-thiol

Uniqueness

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methyl, and isopropyl groups on the pyrazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-ethyl-2-methyl-5-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-5-7-8(6(2)3)11-12(4)9(7)10/h6H,5,10H2,1-4H3

InChI Key

GVJPKKZROOQJGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(C)C)C)N

Origin of Product

United States

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